![molecular formula C25H33IN4O3 B14208139 L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-74-8](/img/structure/B14208139.png)
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The iodophenyl group is introduced through a specific iodination reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
化学反応の分析
Types of Reactions
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in a phenylalanine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium fluoride (KF) are used under appropriate conditions.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Fluorophenyl or chlorophenyl derivatives.
科学的研究の応用
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
- L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
Uniqueness
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to the specific position of the iodine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The 2-iodophenyl group provides distinct steric and electronic properties, making this compound particularly valuable for certain applications in research and industry.
特性
CAS番号 |
824406-74-8 |
|---|---|
分子式 |
C25H33IN4O3 |
分子量 |
564.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m1/s1 |
InChIキー |
WAXLFWSBTWUJNY-VOQZNFBZSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


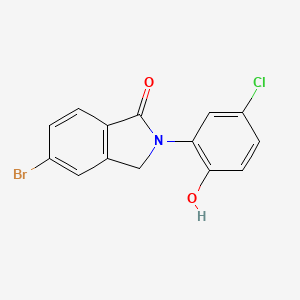
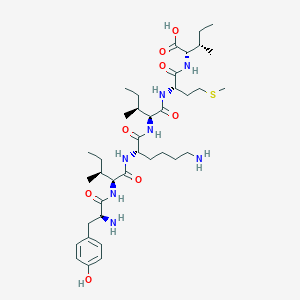
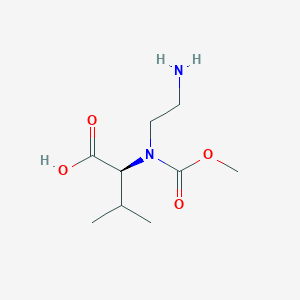

![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)

![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
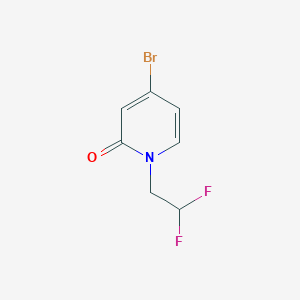
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)
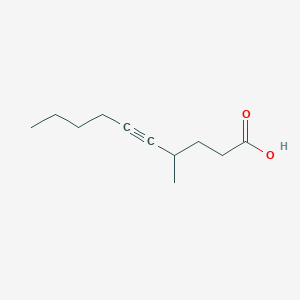
![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
